molecular formula C5H9N3O4S B14285759 S-nitroso-L-cysteinylglycine CAS No. 162758-33-0

S-nitroso-L-cysteinylglycine

Cat. No.: B14285759
CAS No.: 162758-33-0
M. Wt: 207.21 g/mol
InChI Key: UOHAKHBEJRPHQZ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of Nitric Oxide Signaling and S-Nitrosothiol Biology

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological functions, particularly in the cardiovascular and nervous systems. mdpi.com Its high reactivity and short half-life necessitate mechanisms for stabilizing and directing its signaling capabilities. This is where S-nitrosothiols (SNOs) come into play. S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue in proteins or small molecules, is a critical post-translational modification that modulates protein function and signal transduction. mdpi.comwikipedia.org This reversible process is analogous to other key regulatory modifications like phosphorylation and ubiquitination, highlighting its importance in cellular control. wikipedia.org SNOs act as NO carriers and donors, effectively extending the signaling range and specificity of NO. wikipedia.org

Definition and Characterization of S-Nitrosothiols as Key Signaling Intermediates

S-nitrosothiols are organic compounds with the general formula R-S-N=O, where R represents an organic group. wikipedia.org In biological systems, these molecules are formed through the reaction of nitric oxide or its derivatives with thiol groups, such as those found in the amino acid cysteine. ontosight.ai They are considered key signaling intermediates because they can transmit the bioactivity of NO. wikipedia.org The formation and degradation of S-nitrosothiols are tightly regulated processes, although the precise mechanisms are still under investigation. nih.gov The transfer of the nitroso group from one thiol to another, a process known as transnitrosation, is a fundamental reaction that allows for the propagation of NO-based signals throughout the cellular environment. nih.gov

Contextualization of S-nitroso-L-cysteinylglycine as a Dipeptide S-Nitrosothiol and Component of S-Nitrosoglutathione (GSNO)

This compound (CysNOGly) is a dipeptide S-nitrosothiol, meaning it is composed of two amino acids, cysteine and glycine, with the nitroso group attached to the sulfur atom of the cysteine residue. It is noteworthy as a breakdown product of the more widely studied S-nitrosoglutathione (GSNO). nih.gov GSNO is a tripeptide S-nitrosothiol composed of glutamate (B1630785), cysteine, and glycine. wikipedia.orgscbt.com The enzyme γ-glutamyl transpeptidase can cleave the γ-glutamyl moiety from GSNO, yielding CysNOGly. nih.gov This enzymatic conversion is significant because CysNOGly can have distinct biological activities and transport properties compared to its parent molecule, GSNO. For instance, research suggests that CysNOGly can be transported across cell membranes, thereby delivering the nitroso group to intracellular targets. nih.govnih.gov

Overview of Research Directions in S-Nitrosothiol Biochemistry and Physiology

Current research in S-nitrosothiol biochemistry and physiology is focused on several key areas. A major challenge is to understand the specificity of S-nitrosylation, i.e., how specific cysteine residues in target proteins are selected for modification. mdpi.com While consensus motifs for S-nitrosylation have been proposed, the underlying mechanisms that govern this specificity are not fully elucidated. nih.gov

Another active area of investigation is the identification of the complete "S-nitrosoproteome"—the full complement of S-nitrosylated proteins in a given cell or tissue under specific conditions. researchgate.net This will provide a deeper understanding of the vast regulatory roles of NO. Furthermore, researchers are exploring the enzymatic machinery responsible for both the formation (nitrosylases) and breakdown (denitrosylases) of SNOs, which are crucial for the dynamic regulation of this signaling pathway. wikipedia.orgwikipedia.org The interplay between different S-nitrosothiols, such as GSNO and CysNOGly, and their distinct roles in NO-dependent signaling pathways remain important questions to be answered. nih.govannualreviews.org Ultimately, the goal is to integrate the chemical biology of S-nitrosothiols with their physiological and pathophysiological functions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162758-33-0

Molecular Formula

C5H9N3O4S

Molecular Weight

207.21 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-nitrososulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C5H9N3O4S/c6-3(2-13-8-12)5(11)7-1-4(9)10/h3H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m0/s1

InChI Key

UOHAKHBEJRPHQZ-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)SN=O

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)SN=O

Origin of Product

United States

Molecular Biogenesis and Dynamic Regulation of S Nitroso L Cysteinylglycine and Associated S Nitrosothiols

Enzymatic and Non-Enzymatic Pathways of S-Nitrosothiol Formation

The synthesis of S-nitrosothiols is a multifaceted process, not reliant on a single mechanism but rather a combination of enzymatic and spontaneous chemical reactions.

Mechanisms Involving Nitric Oxide Synthase (NOS) Enzymes

The primary enzymatic source of nitric oxide (NO) in biological systems is the family of nitric oxide synthase (NOS) enzymes. mdpi.commdpi.com There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). mdpi.com The activation of any of these isoforms can lead to the downstream formation of S-nitrosothiols. mdpi.comnih.gov The NO produced by these enzymes can react with thiol groups of cysteine residues in proteins and low-molecular-weight thiols to form S-nitrosothiols. researchgate.net This S-nitrosation can be selective, potentially through the colocalization of NOS isoforms with specific target proteins. nih.govphysiology.org

Formation via Nitric Oxide Oxidation and Reactive Nitrogen Species (RNS)

While nitric oxide itself can react with thiyl radicals, a more common pathway for S-nitrosothiol formation involves its oxidation products, collectively known as reactive nitrogen species (RNS). nih.gov In the presence of oxygen, NO can be oxidized to dinitrogen trioxide (N2O3), a potent nitrosating agent that readily reacts with thiols. researchgate.net This autooxidation of NO is a key mechanism for S-nitrosothiol formation, especially in hydrophobic environments like cell membranes. mdpi.comnih.gov

Another significant RNS is peroxynitrite (ONOO-), formed from the rapid reaction of NO with the superoxide (B77818) radical (O2•−). researchgate.net Peroxynitrite itself can contribute to S-nitrosothiol formation, and its reactivity is enhanced in the presence of carbon dioxide.

Transnitrosation Reactions in S-Nitrosothiol Synthesis and Interconversion

Transnitrosation is a critical process where a nitroso group is transferred from one S-nitrosothiol to another thiol, creating a new S-nitrosothiol. researchgate.netnih.gov This reversible reaction allows for the distribution and specific targeting of the NO moiety within the cell. mdpi.com

Low-molecular-weight S-nitrosothiols, such as S-nitrosoglutathione (GSNO), are abundant and can act as donors in these reactions, transferring their nitroso group to cysteine residues on specific proteins. mdpi.commdpi.com This mechanism is crucial for the regulation of protein function through S-nitrosylation and for the interconversion between different S-nitrosothiols. mdpi.comnih.gov The specificity of transnitrosation is thought to be influenced by protein-protein interactions and the local cellular environment. nih.gov S-nitroso-L-cysteinylglycine can be both a product of transnitrosation from other SNOs and a donor in subsequent reactions.

Metabolic Pathways Governing S-Nitrosothiol Homeostasis

The cellular concentration of S-nitrosothiols is tightly controlled by a balance between their synthesis and degradation to maintain proper signaling and prevent nitrosative stress. unav.eduuco.esrepec.org

S-Nitrosoglutathione Reductase (GSNOR) Activity and its Regulatory Mechanisms

A key enzyme in the catabolism of S-nitrosothiols is S-nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5). nih.govtandfonline.comnih.gov GSNOR is a highly conserved enzyme that primarily metabolizes GSNO, the most abundant low-molecular-weight S-nitrosothiol. nih.govtandfonline.comepa.govsemanticscholar.org

The enzymatic activity of GSNOR involves the NADH-dependent reduction of GSNO to an unstable intermediate, N-hydroxysulfinamide (GSNHOH). nih.govtandfonline.comnih.gov This intermediate is then further converted to other products, including glutathione (B108866) disulfide (GSSG) and ammonia. nih.govnih.govresearchgate.net

The activity and expression of GSNOR are themselves subject to regulation. For example, exposure of cells to S-nitrosocysteine has been shown to increase GSNOR activity, which is associated with an increase in the mRNA levels of the gene encoding GSNOR (ADH5). unav.eduuco.es This suggests a feedback mechanism where an increase in S-nitrosothiols can upregulate their own degradation pathway to maintain homeostasis.

Interplay between Glutathione Metabolism and S-Nitrosothiol Dynamics

The cellular pool of S-nitrosothiols (SNOs) is in a constant state of flux, heavily influenced by the metabolism of glutathione (GSH), the most abundant non-protein thiol in mammalian cells. nih.gov S-nitrosoglutathione (GSNO), formed from the S-nitrosylation of GSH, is a primary and relatively stable low-molecular-weight SNO that acts as a significant reservoir and transporter of nitric oxide (NO) bioactivity. nih.govmdpi.comencyclopedia.pub The dynamics of its formation, decomposition, and the transfer of its nitroso group to other thiols are intricately linked to the pathways governing GSH homeostasis.

The interplay begins with the synthesis of GSNO itself, which can occur through various mechanisms, including the reaction of GSH with nitrosating agents derived from the autooxidation of NO or through enzyme-catalyzed processes. nih.govresearchgate.net Once formed, GSNO serves as a key intermediate in a process called transnitrosation, which is the transfer of a nitroso group from one thiol to another. mdpi.combiomolther.org This reaction allows the NO moiety to be distributed from the stable GSNO pool to other thiol-containing molecules, including protein cysteine residues and low-molecular-weight thiols like cysteine. nih.govbiomolther.org The general reaction can be represented as:

GSH + R'-SNO ⇌ GSNO + R'-SH

GSNO + R-SH ⇌ GSH + R-SNO mdpi.com

These transnitrosation reactions are critical for the specificity of NO signaling, as they allow for the targeted S-nitrosylation of proteins, thereby modulating their function. biomolther.orgwikipedia.org

Furthermore, γ-glutamyl transpeptidase (γ-GTP), an enzyme that breaks down extracellular GSH, can also influence SNO dynamics. nih.gov By degrading GSH, γ-GTP affects the availability of precursor molecules for GSNO synthesis and the extracellular balance of thiols and S-nitrosothiols. nih.govnih.gov Inhibition of γ-GTP has been shown to prevent the LPS-induced decrease in plasma and biliary glutathione, highlighting its role in the NO-dependent regulation of glutathione turnover. nih.gov The balance between GSNO formation, its enzymatic degradation by GSNOR, and its participation in transnitrosation reactions, all governed by the state of glutathione metabolism, is therefore central to the dynamic regulation of the cellular S-nitrosothiol pool.

FactorInfluence on S-Nitrosothiol DynamicsKey Findings
S-Nitrosoglutathione (GSNO) Serves as a major NO reservoir and donor for transnitrosation reactions. nih.govmdpi.comIt is the most abundant intracellular S-nitrosothiol. nih.gov It can transfer its NO group to other thiols, such as cysteine and protein thiols. mdpi.comnih.gov
GSNO Reductase (GSNOR) Catabolizes GSNO, reducing overall S-nitrosylation levels. encyclopedia.pubphysiology.orgMetabolizes GSNO, thereby controlling the lifetime and signaling capacity of S-nitrosothiols. encyclopedia.pubnih.gov
γ-Glutamyl Transpeptidase (γ-GTP) Degrades extracellular glutathione, affecting the substrate pool for GSNO formation. nih.govInhibition of γ-GTP prevents the decrease in plasma glutathione seen during endotoxin-induced NO production. nih.gov
Glutathione (GSH) Levels The availability of GSH is a determining factor for GSNO synthesis. mdpi.comUnder conditions of glutathione depletion, the S-nitrosylation of mitochondrial proteins is increased. mdpi.com

Influence of Amino Acid Availability, particularly Cysteine, on S-Nitrosothiol Levels

The availability of specific amino acids, most notably L-cysteine, is a critical determinant of the concentration and composition of the S-nitrosothiol pool. Cysteine's influence is multifaceted: it is a direct precursor for the synthesis of glutathione, and its thiol group is a highly reactive target for transnitrosation reactions. encyclopedia.pubpnas.org

A key process is the transnitrosation reaction between S-nitrosoglutathione (GSNO) and L-cysteine, which results in the formation of S-nitrosocysteine (CysNO). pnas.orgnih.gov

GSNO + L-cysteine ⇌ GSH + L-CysNO

This reaction is particularly important in the context of transmembrane signaling. While GSNO itself may not be readily transported into cells, the formation of L-CysNO can facilitate the movement of the nitroso group across the cell membrane. pnas.org Studies have shown that the cellular uptake of S-nitrosothiols from extracellular GSNO is significantly enhanced by the presence of L-cysteine or its oxidized form, L-cystine. pnas.orgnih.gov The proposed mechanism involves the cellular uptake of L-cystine, its intracellular reduction to L-cysteine, and subsequent export of L-cysteine into the extracellular space. pnas.org This extracellular L-cysteine can then react with GSNO to form L-CysNO, which is then transported into the cell via specific amino acid transporters, such as the L-type amino acid transporter (LAT). nih.govpnas.orgphysiology.org

Once inside the cell, CysNO can act as a potent nitrosating agent, readily transferring its nitroso group to intracellular thiols, including glutathione (re-forming GSNO) and protein thiols, thus propagating the NO signal. nih.govpnas.org The availability of cysteine therefore creates a dynamic shuttle system that dictates the flux of NO equivalents between different S-nitrosothiol species and between the extracellular and intracellular compartments. pnas.org

The specificity of this process is highlighted by the fact that not all thiols can substitute for cysteine. For instance, while L-homocysteine can also stimulate intracellular S-nitrosothiol formation from extracellular GSNO, the dipeptide L-cysteinyl-glycine does not have the same effect. pnas.orgnih.gov This indicates a specific requirement for cysteine or closely related thiols in this transport and transnitrosation pathway. pnas.orgnih.gov The rate of transnitrosation is also pH-dependent, increasing at higher pH values. nih.gov Consequently, the local availability of cysteine directly modulates the levels of specific S-nitrosothiols like CysNO and GSNO, thereby influencing the downstream biological effects of NO.

Amino Acid/ThiolEffect on Intracellular S-Nitrosothiol Formation from Extracellular GSNOReference
L-Cystine Strongly enhances formation pnas.orgnih.gov
L-Cysteine Strongly enhances formation pnas.org
D-Cysteine Lower enhancement compared to L-cysteine pnas.orgnih.gov
L-Homocysteine Stimulates formation pnas.orgnih.gov
L-Cysteinyl-glycine No significant stimulation pnas.orgnih.gov

Mechanistic Insights into S Nitrosothiol Mediated Biological Processes

S-Nitrosylation as a Cysteine-Specific Post-Translational Modification

S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). wikipedia.orgcreative-proteomics.com This modification acts as a crucial signaling mechanism in a vast array of cellular processes across all domains of life. wikipedia.org The chemical reactivity of the cysteine thiol, its accessibility within the protein structure, and the local cellular environment all contribute to the specificity of this modification. While the focus of this article is S-nitroso-L-cysteinylglycine, it is important to note that much of the foundational research in the field has been conducted using its parent compound, S-nitrosoglutathione (GSNO), a major endogenous S-nitrosothiol. nih.govnih.gov this compound, as a dipeptide S-nitrosothiol, is expected to participate in similar biochemical reactions.

Identification of S-Nitrosylation Sites on Cellular Proteins

The identification of specific cysteine residues that undergo S-nitrosylation is critical to understanding the functional impact of this modification on a given protein. Due to the labile nature of the S-NO bond, specialized techniques have been developed to pinpoint these sites. A primary method is the biotin-switch technique (BST), which involves blocking free thiols, selectively reducing the S-nitrosylated thiols, and then labeling the newly freed thiols with a biotin (B1667282) tag for enrichment and subsequent identification by mass spectrometry. frontiersin.org More direct mass spectrometry-based approaches, such as those using electrospray ionization (ESI) quadrupole time-of-flight (QTOF) mass spectrometry, have also been developed to directly detect the S-nitrosylated peptide. nih.gov These proteomic strategies have enabled the identification of thousands of S-nitrosylated proteins in various organisms and cell types, revealing the widespread nature of this modification. creative-proteomics.comnih.gov

ProteinIdentified S-Nitrosylation Site(s)Organism/Cell TypeMethod of Identification
Thioredoxin-1 (Trx1)Cys73HumanLC/MS/MS
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Cys152, Cys247VariousBiotin-Switch Technique, Mass Spectrometry
Hemoglobin (β-chain)Cys93HumanMass Spectrometry
ParkinMultiple sitesHuman (Brain)Biotin-Switch Technique
Insulin-degrading enzyme (IDE)Cys178, Cys789, Cys819, Cys966Human (Brain)Mass Spectrometry (in presence of GSNO)

Functional Consequences of S-Nitrosylation on Protein Activity and Conformation

S-nitrosylation can profoundly alter a protein's function through several mechanisms. The addition of the NO group can induce conformational changes, affect enzyme catalytic activity, modulate protein-protein interactions, and influence protein stability and subcellular localization. creative-proteomics.comnih.gov For instance, S-nitrosylation of a cysteine residue in the active site of an enzyme can lead to its inhibition. nih.gov Conversely, modification of an allosteric site can either activate or inhibit protein function. nih.gov

A notable example is the S-nitrosylation of Parkin, an E3 ubiquitin ligase implicated in Parkinson's disease. S-nitrosylation of Parkin impairs its enzymatic activity, leading to a reduction in the degradation of misfolded proteins and contributing to their accumulation, a hallmark of neurodegenerative diseases. nih.govmdpi.com Similarly, S-nitrosylation of protein disulfide isomerase (PDI), a chaperone protein in the endoplasmic reticulum, inhibits its ability to assist in proper protein folding, thereby exacerbating cellular stress. nih.gov In the cardiovascular system, S-nitrosylation of proteins involved in calcium handling and contractility plays a vital role in regulating cardiac function. creative-proteomics.com

ProteinS-Nitrosylation SiteFunctional Consequence
Caspase-3Active site CysInhibition of apoptotic activity
Ryanodine receptor (RyR1)Multiple CysAltered calcium release
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Cys150Nuclear translocation and modulation of apoptosis
ParkinMultiple CysInhibition of E3 ligase activity
Protein Disulfide Isomerase (PDI)Active site CysInhibition of protein folding and chaperone activity

Determinants of S-Nitrosylation Specificity, including Consensus Motifs

Despite the abundance of cysteine residues in the proteome, S-nitrosylation is a highly specific modification, often targeting only one or a few cysteines within a protein. This specificity is governed by several factors, including the local protein environment and the presence of consensus motifs. An early proposed motif is the acid-base motif, where the target cysteine is flanked by acidic and basic amino acid residues. nih.gov Another significant determinant is a hydrophobic environment surrounding the cysteine, which can facilitate the S-nitrosylation reaction. nih.gov

More recently, a specific S-nitrosylation motif, I/L-X-C-X₂-D/E (where X is any amino acid), has been identified that is recognized by a heterotrimeric S-nitrosylase complex composed of inducible nitric oxide synthase (iNOS) and the S100A8/A9 proteins. nih.gov The presence of such motifs, combined with the three-dimensional structure of the protein that dictates the accessibility and reactivity of the target cysteine, provides a basis for the selective nature of S-nitrosylation. nih.gov However, it is now understood that a single universal consensus sequence for S-nitrosylation does not exist, and specificity is likely determined by a combination of primary sequence, tertiary structure, and protein-protein interactions. frontiersin.orgnih.gov

Transnitrosation Cascade and Propagation of Nitric Oxide Bioactivity

Transnitrosation is a key mechanism for the propagation of nitric oxide bioactivity, involving the transfer of an NO equivalent from an S-nitrosothiol to another thiol-containing molecule, which can be another low-molecular-weight thiol or a cysteine residue on a protein. nih.govnih.gov This process allows for the targeted delivery of NO to specific cellular locations and protein targets, extending the signaling range of the highly reactive NO molecule.

Transfer of Nitric Oxide Equivalents between Low Molecular Weight Thiols

Low-molecular-weight S-nitrosothiols, such as this compound and its parent compound S-nitrosoglutathione (GSNO), can readily exchange their NO group with other low-molecular-weight thiols like cysteine and homocysteine. nih.govnih.gov This transfer is a reversible reaction where the equilibrium is dictated by the relative concentrations and redox potentials of the participating thiols. nih.gov For example, GSNO can react with cysteine to form S-nitrosocysteine (CysNO) and glutathione (B108866). nih.gov This particular reaction is biologically significant as CysNO can be transported into cells via amino acid transporters, thereby facilitating the intracellular delivery of the NO moiety. nih.gov The rates of these transnitrosation reactions can vary and are influenced by factors such as pH. nih.gov

S-Nitrosothiol DonorThiol AcceptorProductsSignificance
S-Nitrosoglutathione (GSNO)L-CysteineS-Nitrosocysteine (CysNO) + GlutathioneFacilitates cellular uptake of the NO moiety
S-Nitrosocysteine (CysNO)Glutathione (GSH)S-Nitrosoglutathione (GSNO) + CysteineIntracellular regeneration of GSNO
S-NitrosoalbuminL-CysteineS-Nitrosocysteine (CysNO) + AlbuminMobilization of NO from a plasma reservoir
S-Nitrosoglutathione (GSNO)HomocysteineS-Nitrosohomocysteine + GlutathionePropagation of NO signal to another LMW thiol

Protein-to-Protein and Low Molecular Weight Thiol-to-Protein Transnitrosation

The transfer of an NO group can also occur from a low-molecular-weight thiol, like this compound, to a cysteine residue on a protein, or between two proteins in a process known as protein-protein transnitrosylation. nih.gov The transnitrosation from a low-molecular-weight S-nitrosothiol to a protein is a fundamental mechanism for protein S-nitrosylation. nih.gov The specificity of this transfer is influenced by the local environment of the protein's cysteine residue and can be facilitated by protein-protein interactions. mdpi.com

Protein-protein transnitrosylation represents a more targeted signaling cascade, analogous to phosphorylation cascades mediated by kinases. nih.gov In this process, an S-nitrosylated protein (SNO-protein) directly transfers its NO group to a cysteine on another protein, often within a protein complex. nih.gov A well-studied example is the transnitrosylation activity of S-nitrosylated glyceraldehyde-3-phosphate dehydrogenase (SNO-GAPDH), which can transnitrosylate nuclear proteins such as the deacetylase sirtuin 1 (SIRT1) and histone deacetylase 2 (HDAC2), thereby influencing gene expression. nih.gov Another example involves the transfer of NO from S-nitrosylated thioredoxin (SNO-Trx) to caspase-3, which inhibits the latter's pro-apoptotic activity. nih.gov These transnitrosylation cascades provide a sophisticated mechanism for the precise spatial and temporal control of NO signaling.

Cellular Uptake and Transmembrane Transport Mechanisms of S-Nitrosothiols

The movement of SNOs into the cell is not a passive process but is facilitated by specific transport systems. physiology.orgnih.govresearchgate.net The pathway for the cellular effects of SNOs is highly specific for S-nitroso-L-cysteine (L-CSNO) and involves the direct uptake of the intact molecule in a stereoselective manner. nih.govresearchgate.net This transport is independent of sodium ions and can be competitively inhibited by certain amino acids, pointing towards the involvement of amino acid transporter systems. nih.govresearchgate.net

Research has definitively identified the System L amino acid transporters as key players in the cellular uptake of L-CSNO. nih.govnih.gov This family of transporters, which includes L-type amino acid transporter 1 (LAT1) and L-type amino acid transporter 2 (LAT2), are responsible for the transport of large neutral amino acids. physiology.orgnih.gov For their function, these transporters require the association of a light chain (like LAT1 or LAT2) with a heavy chain, such as the 4F2 heavy chain (4F2hc). physiology.orgnih.gov

Studies utilizing Xenopus oocytes have demonstrated that the co-expression of both 4F2hc and either LAT1 or LAT2 is necessary for the efficient transport of L-CSNO. nih.govphysiology.org These two transporters, however, exhibit different affinities for L-CSNO. The 4F2hc-LAT1 complex acts as a high-affinity transporter, while the 4F2hc-LAT2 complex functions as a low-affinity transporter. physiology.orgnih.gov The transport of L-CSNO via these systems is competitively inhibited by other large neutral amino acids like leucine, isoleucine, and phenylalanine, but not by charged amino acids such as glutamic acid or lysine. physiology.org The specific inhibitor of System L, 2-aminobicyclo(2.2.1)heptane-2-carboxylic acid (BCH), effectively blocks the uptake of L-CSNO, further confirming the central role of this transporter system. nih.govnih.gov

The expression of LAT1 and LAT2 has been confirmed in various mammalian cell types, including vascular endothelial and smooth muscle cells, as well as in specific cell lines like A431 and T24 cells. nih.govphysiology.org Overexpression of LAT1 in cells leads to an increased uptake of L-CSNO, while its knockdown with small interfering RNA results in decreased uptake. nih.gov This provides conclusive evidence for the direct involvement of LAT1 and LAT2 in mediating the transmembrane movement of L-CSNO. nih.gov

Table 1: Characteristics of L-CSNO Transport by System L Transporters

TransporterAffinity for L-CSNOKm Value (µM)Key Inhibitors
4F2hc-LAT1High57 ± 8 physiology.orgnih.govBCH, Leucine, Isoleucine, Phenylalanine physiology.org
4F2hc-LAT2Low520 ± 52 physiology.orgnih.govBCH, Leucine, Isoleucine, Phenylalanine physiology.org

Km represents the Michaelis constant, which indicates the substrate concentration at which the transport rate is half of the maximum.

While L-CSNO is directly transported into cells, other larger S-nitrosothiols, such as S-nitrosoglutathione (GSNO), are not direct substrates for the System L transporters. nih.govphysiology.org Instead, the biological activity of these larger molecules often necessitates a preliminary reaction with L-cysteine to form L-CSNO, which then acts as a transportable intermediate. nih.govphysiology.orgpnas.org This process, known as transnitrosation, involves the transfer of the nitroso group from one thiol to another. researchgate.netresearchgate.net

For instance, the uptake of the nitroso group from GSNO is significantly enhanced in the presence of L-cystine. pnas.orgnih.gov This is because L-cystine is taken up by cells via the xCT- antiporter and is subsequently reduced intracellularly to L-cysteine. pnas.orgnih.gov This newly formed L-cysteine can then be released into the extracellular space, where it reacts with GSNO to generate L-CSNO. pnas.orgnih.gov This L-CSNO is then readily transported into the cell by the System L transporters. pnas.orgnih.gov This mechanism effectively allows for the cellular uptake of the bioactivity of larger S-nitrosothiols through the specific transport of L-CSNO. physiology.orgnih.gov

This indirect pathway has been observed in various cell types and highlights the central role of L-CSNO as a carrier for the transmembrane movement of nitric oxide equivalents from larger S-nitrosothiol reservoirs, such as S-nitrosoalbumin in the plasma. physiology.orgnih.gov The entire process, from transnitrosation to cellular response, can be blocked by the System L inhibitor BCH, underscoring the critical nature of L-CSNO transport. physiology.orgnih.gov

Another important enzyme involved in the metabolism and import of certain S-nitrosothiols is gamma-glutamyl transpeptidase (GGT). nih.govnih.gov GGT is an ectoenzyme, located on the outer surface of the cell membrane, that is known to cleave the gamma-glutamyl bond of glutathione and its derivatives. nih.gov

In the context of S-nitrosothiols, GGT can metabolize GSNO by removing its glutamate (B1630785) residue, thereby producing this compound. nih.govresearchgate.net This enzymatic conversion is a crucial step as it can influence the subsequent biological activity and transport of the remaining S-nitrosothiol moiety. nih.gov Studies have shown that cells expressing GGT rapidly metabolize GSNO, leading to the release of nitric oxide. nih.gov In contrast, GSNO is much more stable in the presence of cells that lack GGT. nih.gov

The expression of GGT is regulated in different cell types and can be found at varying levels on lymphocytes, for example. nih.gov This differential expression can therefore control the rate of NO production from GSNO and significantly impact the physiological response to this biologically active S-nitrosothiol. nih.gov Kinetic studies have determined the Michaelis constant (Km) of GGT for GSNO to be approximately 0.398 mM, which is comparable to its affinity for other gamma-glutamyl substrates. nih.gov This indicates that GSNO is a viable substrate for GGT under physiological conditions.

Biological and Physiological Roles of S Nitroso L Cysteinylglycine and Broader S Nitrosothiol Signaling

Regulation within the Cardiovascular System

S-nitrosothiols are integral to cardiovascular homeostasis, influencing everything from vascular tone to platelet function and blood pressure. researchgate.netresearchgate.net The balance between nitric oxide (NO) and reactive oxygen species, known as the nitroso/redox balance, is a key regulator of these processes. researchgate.net

Modulation of Vascular Tone and Vasodilation

S-nitroso-L-cysteinylglycine is a powerful vasodilator, contributing to the relaxation of vascular smooth muscle. nih.govnih.gov This action is part of a broader signaling pathway where S-nitrosothiols, including S-nitroso-L-cysteine (L-CSNO), mediate the effects of nitric oxide. physiology.orggoogle.comgoogle.com The process often involves the release of NO equivalents from circulating reservoirs like S-nitrosoalbumin, facilitated by low-molecular-weight thiols, which then leads to vasorelaxation. physiology.org Research has shown that systemic injections of compounds like L-CSNO can cause dose-dependent vasodilation. nih.goviu.edu The vasodilatory effects of these compounds are often stereoselective, meaning the L-isomer is significantly more potent than the D-isomer. physiology.org

The table below summarizes the vasodilatory effects of various S-nitrosothiols.

CompoundVasodilatory EffectKey Findings
This compound Potent VasodilatorActs as an effector dipeptide metabolite of S-nitrosoglutathione (GSNO). nih.gov
S-nitroso-L-cysteine (L-CSNO) Potent VasodilatorL-CSNO is a more potent vasodilator than its D-isomer, highlighting stereoselectivity. physiology.org Systemic injections lead to dose-dependent vasodilation. nih.goviu.edu
S-nitrosoglutathione (GSNO) VasodilatorA carrier of nitric oxide that relaxes smooth muscles. agscientific.comsapphirebioscience.com
S-nitrosoalbumin VasodilatorIts vasodilatory action is enhanced by low-molecular-weight thiols like L-cysteine. physiology.org

Influence on Platelet Aggregation

S-nitrosothiols are potent inhibitors of platelet aggregation. nih.gov S-nitroso-L-cysteine, for instance, has been shown to inhibit platelet aggregation induced by collagen and arachidonic acid. nih.gov This inhibition can occur through both cGMP-dependent and independent mechanisms. nih.gov One key cGMP-independent mechanism involves the inhibition of thromboxane (B8750289) A2 synthesis in human platelets. nih.gov The anti-aggregatory action of S-nitrosocysteine is not reversed by inhibitors of soluble guanylyl cyclase, further supporting the existence of cGMP-independent pathways. nih.gov

The table below outlines the inhibitory effects of S-nitrosothiols on platelet aggregation.

CompoundEffect on Platelet AggregationMechanism of Action
S-nitroso-L-cysteine Potent InhibitorInhibits collagen and arachidonic acid-induced aggregation. nih.gov Involves cGMP-independent mechanisms, including inhibition of thromboxane A2 synthesis. nih.gov
S-nitrosoglutathione (GSNO) InhibitorA well-established inhibitor of platelet activation. agscientific.comsapphirebioscience.com
General S-nitrosothiols (RSNOs) InhibitorsGenerally act as potent inhibitors of platelet aggregation. nih.gov

Role in Blood Pressure Regulation

The regulation of blood pressure is a complex process where S-nitrosothiols play a significant role. researchgate.netnih.gov The formation of S-nitrosothiols by nitric oxide synthases (NOS) in endothelial cells and erythrocytes is crucial for blood pressure regulation. nih.gov Systemic administration of S-nitrosothiols like S-nitroso-L-cysteine has been shown to decrease mean arterial blood pressure. researchgate.netiu.edu For example, S-nitrosoglutathione (GSNO) has been observed to significantly lower systolic, diastolic, and mean arterial pressures in animal models. chemsrc.com This hypotensive effect is a direct consequence of the vasodilatory properties of these compounds. scbt.com

Functions in the Respiratory System Physiology

S-nitrosothiol signaling is deeply involved in the regulation of respiratory functions, including the control of airway smooth muscle tone and the drive to breathe. researchgate.netnih.gov

Control of Airway Smooth Muscle Tone and Bronchodilation

S-nitrosothiols are recognized as potent relaxants of airway smooth muscle, leading to bronchodilation. nih.gov S-nitrosoglutathione (GSNO), for example, is an endogenous bronchodilator that can dilate human airways with a potency significantly greater than that of theophylline. nih.govnih.gov The bronchodilatory effects of GSNO are largely independent of cGMP and are thought to result from the S-nitrosylation of various proteins in the myocyte, including ion channels and receptor systems. nih.gov Nitric oxide (NO), the precursor to S-nitrosothiols, plays a crucial role in preventing bronchoconstriction and promoting bronchodilation. cas.cz

The table below details the effects of S-nitrosothiols on airway smooth muscle.

CompoundEffect on Airway Smooth MuscleKey Findings
S-nitrosoglutathione (GSNO) Potent BronchodilatorRelaxes airway smooth muscle, with effects largely independent of cGMP. nih.govnih.gov Low levels are associated with asthma. nih.gov
Nitric Oxide (NO) BronchodilatorPrevents bronchoconstriction and promotes relaxation of airway smooth muscle. cas.cz
General S-nitrosothiols (SNOs) BronchodilatorsMediate the bioactivity of nitric oxide to regulate basal airway tone. nih.gov

Regulation of Respiratory Drive and Ventilatory Control

Endogenous S-nitrosothiols, particularly S-nitroso-L-cysteine, are involved in modulating the central and peripheral systems that control breathing. researchgate.netfrontiersin.org Endogenous S-nitroso-l-cysteine (l-CSNO) signaling at the carotid body has been shown to increase minute ventilation. nih.govresearchgate.net Intravenous infusion of S-nitroso-L-cysteine in animal models has been demonstrated to cause a sustained increase in minute ventilation by increasing both the frequency of breathing and tidal volume. researchgate.netiu.edu This effect is stereoselective, with the L-isomer being the active form. iu.edu Furthermore, S-nitrosothiols can ameliorate the adverse effects of opioids on breathing, suggesting a protective role in respiratory control. researchgate.netfrontiersin.org

Impact on Mitochondrial Bioenergetics and Function

S-nitrosothiols (SNOs), including S-nitrosoglutathione (GSNO), of which this compound is a part, play a significant role in regulating mitochondrial functions through the S-nitrosylation of mitochondrial proteins. wikipedia.orgnih.govnih.gov This post-translational modification can influence everything from energy production to programmed cell death. nih.govaginganddisease.org The reversible nature of S-nitrosylation allows for a dynamic, redox-based regulatory mechanism within the mitochondria. wikipedia.orgnih.govnih.gov

Modulation of Electron Transport Chain Activity (e.g., Complex I Inhibition)

A primary target of S-nitrosylation within the mitochondria is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). nih.govnih.govnih.gov S-nitrosothiols like GSNO can inhibit Complex I activity. nih.gov This inhibition is thought to occur through the S-nitrosation of a cysteine residue on one of its subunits. nih.gov Studies have shown that treatment of mitochondria with GSNO leads to a significant and reversible inhibition of Complex I. nih.gov The reversibility of this inhibition by light exposure further supports that the mechanism is dependent on S-nitrosation. nih.gov This modulation of the ETC's primary electron entry point represents a key mechanism for nitric oxide (NO)-dependent control of mitochondrial respiration. nih.gov

It's important to note that while S-nitrosation is a key factor, other reactive nitrogen species can also inhibit Complex I, sometimes irreversibly. core.ac.uk However, the inhibition by S-nitrosothiols is characteristically reversible. core.ac.uk

Influence on Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondria are a primary site of reactive oxygen species (ROS) production. aginganddisease.orgmdpi.com The activity of the electron transport chain is a major source of this ROS. mdpi.comsemanticscholar.org S-nitrosylation of mitochondrial proteins, particularly Complex I, can modulate the production of mitochondrial ROS. wikipedia.orgnih.govnih.gov By inhibiting Complex I, S-nitrosothiols can influence the rate of electron leakage and subsequent superoxide (B77818) formation. nih.gov This interaction highlights a complex interplay where S-nitrosothiols can both respond to and influence the cellular redox state. aginganddisease.org S-glutathionylation, a related modification, is also known to temporarily inhibit mitochondrial ROS production. semanticscholar.org

Regulation of Mitochondrial Permeability Transition Pore

The mitochondrial permeability transition pore (MPTP) is a protein complex that, when opened, can lead to mitochondrial swelling and initiate cell death. nih.govscientificarchives.com S-nitrosothiols have been shown to influence the calcium-dependent opening of the MPTP. wikipedia.orgnih.govnih.gov Specifically, NO generated within the mitochondria can protect against the opening of the MPTP through the S-nitrosylation of critical protein thiols in the mitochondrial membrane. nih.gov Inhibition of mitochondrial nitric oxide synthase leads to a decrease in mitochondrial S-nitrosothiols and promotes MPTP opening. nih.gov This effect can be prevented by the administration of an NO donor, highlighting the protective role of S-nitrosylation in maintaining mitochondrial integrity. nih.gov

Effects on Mitochondrial Protein Import and Fission

The vast majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle. elifesciences.org S-nitrosylation has been identified as a regulator of this process, promoting the selective importation of certain mitochondrial proteins. wikipedia.orgnih.govnih.gov Furthermore, S-nitrosothiols are involved in the dynamics of mitochondrial morphology, specifically by stimulating mitochondrial fission. wikipedia.orgnih.govnih.gov This process is crucial for mitochondrial quality control and cellular health. aginganddisease.org For instance, the S-nitrosylation of Parkin, a key protein in mitochondrial quality control, can activate its E3 ligase activity, leading to the degradation of damaged mitochondria. nih.gov

Role in Cellular Redox Balance and Oxidative Stress Responses

The cellular redox state is a critical determinant of cellular function and is largely maintained by the balance between oxidants and antioxidants. mdpi.com S-nitrosothiols are key players in this balance, acting as signaling molecules in response to and as modulators of oxidative and nitrosative stress. mdpi.comresearchgate.net

Interactions with Other Reactive Nitrogen and Oxygen Species

S-nitrosothiols exist in a dynamic interplay with other reactive nitrogen species (RNS) and reactive oxygen species (ROS). researchgate.net The formation of S-nitrosothiols itself is dependent on the presence of nitric oxide (NO) and its reaction with thiol-containing molecules like glutathione (B108866). nih.gov Under aerobic conditions, NO can be oxidized to form dinitrogen trioxide (N2O3), a potent nitrosating agent that can react with thiols to form S-nitrosothiols. nih.gov

S-nitrosothiols can also react directly with certain ROS. For example, they can act as terminators of free radical chain propagation by reacting with peroxyl radicals (ROO•). wikipedia.org Furthermore, the interaction between NO and superoxide (O2•−) can lead to the formation of peroxynitrite (ONOO−), a highly reactive species that can cause irreversible protein modifications like tyrosine nitration. core.ac.ukresearchgate.net This highlights the dual role of the components involved in S-nitrosothiol metabolism; under some conditions, they participate in regulated signaling, while under others, they contribute to oxidative and nitrosative damage. frontiersin.org The balance between S-nitrosylation and other oxidative modifications is crucial for cellular homeostasis. researchgate.net

Table 1: Summary of this compound's Impact on Mitochondrial Function and Redox Balance

Cellular Process Specific Effect of S-nitrosothiol Signaling Key Proteins Involved Outcome
Mitochondrial Bioenergetics Inhibition of Electron Transport ChainComplex IModulation of ATP synthesis and cellular respiration
Mitochondrial ROS Production Modulation of superoxide formationComplex IRegulation of cellular redox state
Mitochondrial Integrity Inhibition of MPTP openingMitochondrial membrane proteinsProtection against cell death
Mitochondrial Dynamics Stimulation of mitochondrial fission and protein importParkin, TOM complexMaintenance of mitochondrial quality control
Cellular Redox Balance Interaction with ROS and RNSGlutathione, various proteinsRegulation of oxidative/nitrosative stress

Maintenance of the Cellular Glutathione Redox Couple (GSH/GSSG)

S-nitrosothiol signaling is intricately linked with the maintenance of the cellular glutathione redox balance, represented by the ratio of reduced glutathione (GSH) to oxidized glutathione disulfide (GSSG). This ratio is a critical indicator of the cellular redox state. nih.govencyclopedia.pub this compound itself is a product of the extracellular hydrolysis of GSNO by the enzyme γ-glutamyltranspeptidase (GGT). researchgate.netsssup.it The broader metabolism of S-nitrosothiols directly influences the GSH/GSSG couple.

The primary enzyme responsible for the catabolism of the major cellular S-nitrosothiol, GSNO, is S-nitrosoglutathione reductase (GSNOR). mdpi.comwikipedia.org GSNOR catalyzes the NADH-dependent reduction of GSNO, which ultimately yields GSSG and ammonia. nih.govtandfonline.commdpi.com This enzymatic action directly increases the concentration of GSSG, thereby lowering the GSH/GSSG ratio and shifting the cellular environment towards a more oxidizing state.

Conversely, the cellular redox state, particularly the GSH/GSSG ratio, plays a regulatory role in S-nitrosylation and denitrosylation processes. nih.gov High concentrations of GSH can promote the denitrosylation (removal of the NO group) of S-nitrosated proteins. nih.govresearchgate.net For instance, the inactivation of inducible nitric oxide synthase (iNOS) through auto-S-nitrosation is protected by physiological concentrations of GSH. nih.govacs.orgmcw.edu The relationship is complex, as GSH depletion has also been shown to facilitate S-nitrosylation in certain contexts. mdpi.com Therefore, the interplay between S-nitrosothiols like this compound and the glutathione pool is a bidirectional regulatory system crucial for maintaining cellular redox homeostasis. encyclopedia.pubmdpi.com

Regulation of Immune Responses and Inflammatory Pathways

S-nitrosothiols, including this compound, are significant modulators of immune and inflammatory pathways. A primary target of this regulation is the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of genes involved in inflammation, immune responses, and cell survival. nih.gov

S-nitrosation can inhibit the NF-κB signaling cascade at multiple points. csic.es One key mechanism is the direct S-nitrosylation of cysteine residues on the NF-κB subunits themselves, such as p50 and p65. csic.esnih.gov S-nitrosylation of the p50 subunit at cysteine-62, located in its DNA-binding domain, inhibits its ability to bind to DNA, thereby suppressing the transcription of pro-inflammatory genes. nih.govcsic.es

Furthermore, upstream components of the pathway are also targets. The IκB kinase (IKK) complex, which is essential for activating NF-κB by phosphorylating its inhibitor IκB, can be inhibited by S-nitrosylation. pnas.org Specifically, the catalytic subunit IKKβ is a direct target for S-nitrosylation at cysteine-179, and this modification blocks its kinase activity, preventing NF-κB activation. pnas.org S-nitrosothiols have been shown to suppress NF-κB activation in various models of inflammation. nih.govchemsrc.com This broad inhibitory action on a central inflammatory pathway highlights the anti-inflammatory potential of S-nitrosothiol signaling. nih.govnih.gov

Modulation of Metabolic Enzyme Activity

S-nitrosation is a key post-translational modification that regulates the function of numerous metabolic enzymes, thereby influencing cellular metabolic pathways.

Proteomic techniques, particularly the biotin (B1667282) switch method, have enabled the identification of a wide array of metabolic enzymes that are targets of S-nitrosation. nih.govnih.govunav.edu In many of these studies, GSNO is used as the NO donor, suggesting that its metabolic products and related S-nitrosothiols are involved in these modifications. Identified targets span central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism. nih.govnih.gov

A combined metabolomics and proteomics approach identified at least 21 metabolic enzymes whose activity may be regulated by S-nitrosation. nih.gov These identifications were made by correlating S-nitrosated enzymes with changes in the levels of their substrates and products. nih.gov

Table 1: Examples of Metabolic Enzymes Identified as S-Nitrosation Targets
EnzymeMetabolic PathwayReference
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Glycolysis nih.gov
6-Phosphogluconate dehydrogenasePentose Phosphate Pathway nih.gov
Δ1-Pyrroline-5-carboxylate dehydrogenaseAmino Acid Metabolism (Proline) nih.gov
D-3-phosphoglycerate dehydrogenaseAmino Acid Metabolism (Serine) nih.gov
ATP citrate (B86180) synthaseCitric Acid Cycle / Lipid Metabolism
Ornithine aminotransferaseAmino Acid Metabolism (Arginine/Proline)
RhodaneseSulfur Metabolism researchgate.net

The functional consequence of S-nitrosating metabolic enzymes is typically inhibitory. nih.govfrontiersin.org This modification often targets a critical cysteine residue within the enzyme's active site, blocking its catalytic function. researchgate.net

Inhibition of Enzyme Activity: Studies have demonstrated that S-nitrosation leads to a decrease in the enzymatic activity of targets like 6-phosphogluconate dehydrogenase, Δ1-pyrroline-5-carboxylate dehydrogenase, and D-3-phosphoglycerate dehydrogenase. nih.gov Similarly, the sulfur-transfer enzyme rhodanese is inactivated by NO donors, with the proposed mechanism being the S-nitrosylation of its active site cysteine. researchgate.net

Kinetic Impact: The inactivation of enzymes by S-nitrosation can be modeled kinetically. For example, the auto-inactivation of inducible nitric oxide synthase (iNOS) by the NO it produces is a result of S-nitrosation. nih.govacs.org This process can be viewed as a feedback mechanism to control NO production. acs.orgmcw.edu

Metabolic Pathway Regulation: By inhibiting key enzymes, S-nitrosation can redirect metabolic flux. For instance, inhibiting glycolytic enzymes could shift metabolism towards alternative pathways like the pentose phosphate pathway. This widespread inhibition of metabolic enzymes suggests that S-nitrosothiol signaling acts as a brake on cellular metabolism, potentially as an adaptive response to cellular stress or to conserve resources. frontiersin.org

Physiological Significance in Plant Systems

In plants, S-nitrosothiols (SNOs) are crucial signaling molecules involved in a vast array of physiological processes, from development to stress responses. oup.comnih.gov S-nitrosoglutathione (GSNO) is considered a central player, acting as a stable, mobile reservoir of NO bioactivity. nih.govoup.com

The levels of GSNO and other SNOs are tightly controlled by the enzyme S-nitrosoglutathione reductase (GSNOR). mdpi.comoup.com This enzyme's activity is critical, as demonstrated by studies on plants with altered GSNOR levels.

Plant Development: GSNOR function is important for normal plant development. Depletion of GSNOR in tomato plants has been shown to impact fruit development. oup.com

Abiotic Stress Response: SNOs and GSNOR play a key role in plant responses to abiotic stresses such as heat, salinity, and drought. oup.comnih.govoup.comnih.gov For example, GSNOR is required for heat acclimation in Arabidopsis. oup.com Under high temperatures, GSNOR activity can be reduced, leading to an accumulation of SNOs and nitrosative stress. oup.com

Biotic Stress and Disease Resistance: The regulation of SNO levels by GSNOR is central to plant immunity. pnas.org Loss of GSNOR function leads to higher cellular SNO levels and compromises multiple forms of disease resistance in Arabidopsis. pnas.org Conversely, overexpressing GSNOR enhances protection against certain pathogens. pnas.org This indicates that a precise balance of S-nitrosothiol signaling is required for an effective immune response.

Advanced Research Methodologies for S Nitrosothiol Investigation

Analytical Techniques for Detection and Quantification of S-Nitrosothiols

A variety of methods have been developed to measure RSNOs, each with distinct advantages and limitations. These techniques are broadly categorized as direct or indirect, with indirect methods relying on the detection of products from RSNO decomposition. wsu.edu

Chemiluminescence is a widely used and highly sensitive technique for RSNO detection. nih.govnih.gov This method is based on the reaction of nitric oxide (NO) with ozone (O3), which produces an excited state nitrogen dioxide (NO2*) that emits light upon returning to its ground state. The intensity of the emitted light is proportional to the NO concentration. nih.govmdpi.com

To measure RSNOs, the S-NO bond is first cleaved to release NO. The triiodide-based assay is a common chemical reduction method for this purpose. nih.govnih.gov In this approach, a solution containing potassium iodide and iodine in acetic acid quantitatively reduces RSNOs to generate NO. nih.govphysiology.org The released NO is then purged into a reaction chamber where it reacts with ozone, and the resulting chemiluminescence is detected by a photomultiplier tube. nih.govmdpi.com To avoid interference from nitrite (B80452), samples can be pretreated with sulfanilamide (B372717) under acidic conditions. physiology.orgphysiology.org Mercuric chloride (HgCl2) can be used as a control, as it decomposes RSNOs, and its addition should abrogate the signal. nih.govphysiology.org

Other chemiluminescence methods utilize different reagents to release NO, such as a Cu(I)/cysteine mixture or a Cu(II)/ascorbate system at neutral pH. nih.govphysiology.org Photolysis, the use of UV light to break the S-NO bond, is another approach to liberate NO for chemiluminescence detection. nih.govpnas.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful and specific method for the quantification of individual RSNO species, including low-molecular-mass RSNOs like S-nitrosoglutathione. acs.orgspringernature.com This technique separates compounds in a sample by liquid chromatography before they are ionized and analyzed by a mass spectrometer. The mass spectrometer then isolates the ion of interest (the precursor ion) and fragments it, and the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. springernature.com

For RSNO analysis, it is crucial to maintain the integrity of the S-NO bond during the LC separation. This often requires using a relatively cool and inert solvent system. nih.gov If acidic conditions are used in the mobile phase, control experiments with the corresponding reduced thiol are necessary to ensure that RSNOs are not being artificially formed on the column from nitrite contamination. nih.govnih.gov The use of stable isotope-labeled internal standards, such as S-[15N]nitrosoglutathione (GS15NO), is essential for accurate quantification. springernature.com

Recent advancements include automated online solid-phase derivatization coupled with LC-MS, which enhances sensitivity and throughput for the analysis of RSNOs in biological samples. acs.org

Spectrophotometric and fluorometric assays provide more accessible alternatives to chemiluminescence, although they may have lower sensitivity. cnr.itresearchgate.net

The Saville reaction is a classic spectrophotometric method for RSNO detection. nih.govplos.org This assay involves the cleavage of the S-NO bond by mercuric ions (Hg2+) to produce nitrite. The resulting nitrite is then detected using the Griess reagent, which forms a colored azo dye that can be quantified by its absorbance. nih.govplos.org The RSNO concentration is determined by the difference in absorbance between samples treated with and without HgCl2. nih.govnih.gov A limitation of this method is its detection limit, which may be insufficient for many biological samples. nih.govnih.gov

Fluorometric assays offer improved sensitivity over spectrophotometric methods. cnr.itresearchgate.netnih.gov One common method is based on the reaction of 2,3-diaminonaphthalene (B165487) (DAN) with nitrous acid released from RSNOs by HgCl2 treatment. This reaction forms the fluorescent compound 1-[H]-naphthotriazole. nih.gov The concentration of RSNOs is determined by the difference in fluorescence signal in the presence and absence of HgCl2. nih.gov This technique can detect RSNOs at low nanomolar concentrations. nih.gov

Table 1: Comparison of Analytical Techniques for S-Nitrosothiol Detection

Technique Principle Advantages Disadvantages
Chemiluminescence Detection of light from the reaction of NO (released from RSNOs) with ozone. nih.govmdpi.com High sensitivity and specificity. nih.gov Requires specialized equipment; potential for interference from other NO species. wsu.edu
LC-MS/MS Separation by LC followed by mass spectrometric detection of specific precursor and product ions. springernature.com High specificity for individual RSNOs; accurate quantification with internal standards. acs.orgspringernature.com Can be complex; potential for RSNO degradation during analysis. nih.gov
Spectrophotometry (Saville Assay) Hg2+-mediated release of nitrite from RSNOs, followed by colorimetric detection with Griess reagent. nih.govplos.org Simple and uses common laboratory equipment. cnr.it Lower sensitivity; it is a difference method. nih.govnih.gov

| Fluorometry (DAN Assay) | Hg2+-mediated release of nitrous acid from RSNOs, which reacts with DAN to form a fluorescent product. nih.gov | Higher sensitivity than spectrophotometry; rapid determination. cnr.itnih.gov | Can be affected by background fluorescence in complex samples. nih.gov |

Measuring RSNOs in biological matrices like plasma or tissue lysates is fraught with challenges due to the low physiological concentrations and the lability of the S-NO bond. nih.govplos.org A major issue is the potential for artifactual formation of RSNOs from the reaction of thiols with nitrite, especially under acidic conditions that might be used during sample preparation or analysis. nih.gov Conversely, the presence of metal ions and enzymes in biological samples can catalyze the decomposition of RSNOs. wsu.eduresearchgate.net

These analytical difficulties have led to a wide range of reported concentrations for the same RSNOs in similar biological samples across different studies. wsu.eduahajournals.org To address these challenges, meticulous sample handling is paramount. This includes the use of thiol-blocking agents like N-ethylmaleimide (NEM) to prevent transnitrosation reactions and the removal of nitrite with reagents like acidified sulfanilamide. physiology.orgtandfonline.com

Recent advances focus on increasing the sensitivity and specificity of detection methods. The development of novel capacitive biosensors using materials like polydopamine shows promise for detecting trace concentrations of SNOs in complex solutions with extremely high sensitivity, sidestepping some of the issues with traditional assays. plos.org Furthermore, continued refinement of mass spectrometry techniques and sample preparation protocols is crucial for obtaining reliable and reproducible measurements of RSNOs in biological systems. nih.gov

Proteomic Strategies for Comprehensive Identification of S-Nitrosylated Proteins

S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical post-translational modification that regulates the function of a vast array of proteins. creative-proteomics.com Proteomic approaches are essential for the large-scale identification of these S-nitrosylated proteins (the S-nitrosoproteome).

The most widely used method for identifying S-nitrosylated proteins is the biotin-switch technique (BST). nih.govoup.com This method involves three key steps:

Blocking all free (non-nitrosylated) cysteine thiols in a protein sample, typically with a methylthiolating agent like methyl methanethiosulfonate (B1239399) (MMTS) or an alkylating agent. nih.govnih.gov

Selectively reducing the S-nitrosothiol bonds to regenerate free thiols, commonly using ascorbate. nih.gov

Labeling the newly formed thiols with a biotin-containing reagent, such as biotin-HPDP. nih.govpnas.org

The biotinylated proteins can then be enriched using affinity chromatography (e.g., with streptavidin-agarose) and subsequently identified by mass spectrometry. oup.com Variations of this technique, such as the "fluorescence switch" which uses a fluorescent tag instead of biotin (B1667282), have been developed to improve sensitivity. ucm.es

Site-specific identification of the S-nitrosylated cysteine residue can be achieved by subjecting the biotinylated proteins to tryptic digestion before affinity purification. The resulting biotinylated peptides are then enriched and analyzed by LC-MS/MS, allowing for the precise mapping of the modification site. oup.compnas.org

These proteomic strategies have successfully identified hundreds to thousands of S-nitrosylated proteins in various organisms and cell types, revealing the widespread role of this modification in diverse cellular processes, including signaling, metabolism, and stress responses. oup.comnih.govfrontiersin.org

Integrated Metabolomic Profiling in S-Nitrosothiol Research

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a functional readout of cellular status. When integrated with proteomics, it can offer powerful insights into the functional consequences of protein S-nitrosylation. nih.gov

By comparing the metabolic profiles of systems with differing levels of S-nitrosation (e.g., wild-type versus eNOS knockout mice), researchers can identify metabolic pathways that are impacted by this modification. nih.gov For instance, if a metabolic enzyme is identified as S-nitrosylated by proteomics, and metabolomics reveals an accumulation of its substrate and a depletion of its product, this provides strong evidence that S-nitrosylation inhibits the enzyme's activity. nih.gov

This integrated "omics" approach has been used to uncover the functional relevance of S-nitrosylation on numerous metabolic enzymes. nih.gov For example, a decrease in the levels of L-cysteinylglycine and S-nitrosoglutathione (GSNO) observed through metabolomic fingerprinting can indicate a change in the cell's redox state and glutathione (B108866) metabolism. frontiersin.org By correlating changes in the S-nitrosoproteome with alterations in the metabolome, a more complete picture of how S-nitrosothiol signaling regulates cellular physiology can be constructed. nih.gov

Table 2: Compound Names

Compound Name Abbreviation
S-nitroso-L-cysteinylglycine Cys(NO)-Gly
Nitric Oxide NO
Ozone O3
S-nitrosoglutathione GSNO
N-ethylmaleimide NEM
2,3-diaminonaphthalene DAN
methyl methanethiosulfonate MMTS
S-nitrosocysteine CysNO
S-nitrosoacetylpenicillamine SNAP
Glutathione GSH
L-cystine
L-cysteine
Homocysteine
D-cystine
D-cysteine
L-glutamate
S-nitroso-BSA
3-mercapto-1-propanesulfonate
S-nitrosoalbumin
Asymmetric dimethylarginine
3-nitrotyrosine
S-nitrosohemoglobin
L-cysteinyl-glycine
3-Phospho-d-glycerate
3-Phosphohydroxypyruvate
l-1-Pyrroline-3-hydroxy-5-carboxylate
l-Erythro-4-hydroxyglutamate
N-Oleoyl Glycine
Glutamylglycine

Genetic Manipulation and Targeted Animal Models in S-Nitrosothiol Studies

The investigation of S-nitrosothiols (SNOs) and their role in biological systems has been significantly advanced by the development of sophisticated genetic manipulation techniques and the use of targeted animal models. These methodologies allow researchers to dissect the specific functions of enzymes involved in SNO metabolism and to understand the physiological and pathophysiological consequences of altered SNO levels. By modifying the genetic makeup of organisms, from yeast to mice, scientists can create models that either lack or overexpress key proteins, providing a unique window into the complex world of S-nitrosylation signaling. tandfonline.comnih.gov

Detailed Research Findings from GSNOR Knockout Models

The study of GSNOR-/- mice has yielded critical data across a wide range of biological contexts, revealing the profound impact of dysregulated SNO homeostasis.

Vascular Homeostasis and Immune Response: Initial studies using GSNOR-/- mice revealed that these animals exhibit substantially increased whole-cell S-nitrosylation. nih.gov This molecular change has significant physiological consequences; the knockout mice are hypotensive when under anesthesia and show increased tissue damage and mortality when challenged with endotoxins or bacteria. nih.gov These findings underscore the critical role of SNOs and their active clearance by GSNOR in regulating vascular function and the innate immune response to nitrosative stress. nih.gov

Preeclampsia: GSNOR knockout mice have emerged as a valuable animal model for studying preeclampsia, a dangerous pregnancy disorder. ahajournals.org Female GSNOR-/- mice exhibit a phenotype that mirrors human preeclampsia, including new-onset hypertension, proteinuria, and renal pathology. ahajournals.org Furthermore, these pregnancies are characterized by decreased placental vascularization and significant fetal growth retardation. ahajournals.org Analysis of placental tissue from these mice shows a complete absence of GSNOR activity and a corresponding increase in the number of S-nitrosylated proteins. ahajournals.org

Table 1: Reproductive and Placental Phenotypes in GSNOR Knockout Mice

ParameterWild-Type (Control) MiceGSNOR-/- (Knockout) MiceSignificanceSource
Fetal NumberNormalSignificantly Lowerp<0.05 ahajournals.org
Fetal WeightNormalSignificantly Lowerp<0.05 ahajournals.org
Placental EfficiencyNormalSignificantly Lowerp<0.05 ahajournals.org
Placental VascularizationNormalSignificantly Lowerp<0.05 ahajournals.org

Male Fertility: The GSNOR knockout model has also provided novel insights into male reproductive biology. doi.org Male mice lacking GSNOR were found to have impaired fertility, smaller testes, and disrupted spermatogenesis. doi.org Histological analysis of the testes revealed degeneration of the seminiferous tubules. doi.org These physical changes were accompanied by significantly lower serum testosterone (B1683101) levels compared to wild-type mice, establishing a link between nitrosative stress regulated by GSNOR and male infertility. doi.org

Table 2: Testicular and Hormonal Data in GSNOR Knockout Mice

ParameterWild-Type (Control) MiceGSNOR-/- (Knockout) MiceSignificanceSource
Testes Weight (grams)0.1 ± 0.00.07 ± 0.0p<0.05 doi.org
Serum Testosterone (ng/mL)370.18 ± 0.042.55 ± 21.7p<0.05 doi.org

Neurological Function and Morphine Tolerance: Genetic models have been employed to investigate the role of S-nitrosylation in the central nervous system. In a murine model of morphine tolerance, repeated administration of the opioid led to a down-regulation of GSNOR in the prefrontal cortex, which in turn increased total protein S-nitrosylation. nih.gov Critically, the study found that GSNOR knockout mice developed morphine analgesic tolerance more readily, while neuron-specific overexpression of GSNOR alleviated it. nih.gov This indicates that GSNOR-mediated regulation of S-nitrosylation is a key mechanism in the development of opioid tolerance. nih.gov

Respiratory Function: In the context of respiratory diseases like asthma, GSNOR knockout mice have been shown to be protected from airway hyperresponsiveness after challenges with methacholine (B1211447) or allergens. nih.gov This protection is attributed to increased levels of S-nitrosothiols in the lungs, which are known to be potent endogenous bronchodilators. nih.gov This suggests that GSNOR is a crucial modulator of airway tone. nih.gov

Other Genetically Modified Models

Beyond GSNOR knockouts, other targeted models have contributed to S-nitrosothiol research. For instance, transgenic mice that exclusively express human hemoglobin E have been used to study the mechanisms of S-nitrosothiol formation by hemoglobin. nih.gov Furthermore, the use of gene-editing technologies like CRISPR/Cas9 has enabled the knockout of GSNOR genes in other organisms, such as tobacco plants, to study conserved biological functions like cell death and immunity. frontiersin.org The combined use of different genetic models, such as those deficient in both GSNOR and endothelial nitric oxide synthase (eNOS), has helped to dissect complex, interacting pathways, for example, in the development of pulmonary hypertension. dtic.mil

Future Directions and Emerging Research Avenues in S Nitrosothiol Biology

Elucidating the Molecular Specificity and Selectivity of S-Nitrosylation Events

S-nitrosylation, the covalent attachment of a nitroso group to a cysteine thiol, is a highly specific post-translational modification, yet the mechanisms governing this specificity are not fully understood. plos.org While thousands of cysteine residues exist within the cellular proteome, only a select few are targets for S-nitrosylation in vivo. plos.org Future research will need to dissect the factors that determine which proteins and which specific cysteine residues are modified by S-nitrosothiols like S-nitroso-L-cysteinylglycine.

Transnitrosylation, the transfer of a nitroso group from one SNO to a thiol, is a primary mechanism for achieving S-nitrosylation specificity. frontiersin.orgnih.gov The efficiency and selectivity of this process are influenced by the local microenvironment, including pH, redox state, and the presence of metal ions. hmdb.ca For instance, the decomposition of this compound is known to be catalyzed by copper ions. le.ac.uk

The specificity of S-nitrosylation by this compound is also likely dictated by protein-protein interactions and the subcellular co-localization of the SNO with its target proteins. nih.gov The presence of specific consensus motifs within proteins can also guide S-nitrosylation to particular cysteine residues. mdpi.com Future studies employing advanced proteomic techniques will be crucial for identifying the direct protein targets of this compound and for understanding the structural and sequential determinants of this modification.

Discovery of Novel S-Nitrosothiol Biogenesis and Catabolic Pathways

A key area of future research is the comprehensive mapping of the metabolic pathways that generate and degrade this compound. The primary known pathway for the biogenesis of this compound involves the catabolism of S-nitrosoglutathione (GSNO), the most abundant low-molecular-weight SNO in many biological systems. nih.govnih.gov

The ectoenzyme γ-glutamyl transpeptidase (GGT) plays a pivotal role in this process by cleaving the γ-glutamyl moiety from GSNO, yielding this compound and glutamate (B1630785). researchgate.netaai.org This enzymatic conversion is a critical step in the metabolism of GSNO and directly produces this compound. researchgate.netresearchgate.net

The subsequent catabolism of this compound is an area that requires further investigation. It is hypothesized that dipeptidases may further break down this compound into S-nitroso-L-cysteine and glycine. Additionally, this compound can undergo decomposition, particularly in the presence of metal ions like copper, releasing nitric oxide. researchgate.net Understanding the enzymes and conditions that regulate the breakdown of this compound will provide a more complete picture of its lifecycle and signaling functions.

Integration of Multi-Omics Data for Systems-Level Understanding of S-Nitrosothiol Networks

To fully comprehend the role of this compound in cellular signaling, a systems-level approach is necessary. The integration of multiple "omics" datasets, including proteomics, metabolomics, and transcriptomics, offers a powerful strategy to construct comprehensive S-nitrosothiol networks. nih.gove-enm.org

Proteomics is instrumental in identifying the portfolio of proteins that are S-nitrosylated in response to various stimuli. plos.orgnih.govnih.gov Techniques like the biotin-switch assay coupled with mass spectrometry can pinpoint specific S-nitrosylated cysteine residues, providing a direct link between SNO signaling and protein function. frontiersin.orgnih.gov Identifying the proteins specifically targeted by this compound will be a critical step.

Metabolomics allows for the quantitative analysis of low-molecular-weight metabolites, including this compound and its precursors and degradation products. nih.gov By tracking the dynamic changes in the levels of these molecules, researchers can infer the activity of the metabolic pathways involved in their synthesis and catabolism.

Transcriptomics can reveal how S-nitrosothiol signaling influences gene expression. By correlating changes in the S-nitrosoproteome and metabolome with alterations in gene transcription, a more complete picture of the downstream effects of this compound can be obtained.

The integration of these multi-omics datasets will enable the construction of detailed network models of S-nitrosothiol signaling, providing novel insights into the complex interplay between different cellular processes regulated by this compound. e-enm.orgresearchgate.net

Development of Advanced Imaging Techniques for Spatiotemporal S-Nitrosothiol Dynamics

A significant challenge in S-nitrosothiol research is the ability to visualize and quantify these molecules in real-time within living cells and tissues. The development of advanced imaging techniques is paramount for understanding the spatiotemporal dynamics of this compound.

Current approaches for detecting S-nitrosothiols include chemiluminescence-based assays and the biotin-switch technique, which are often performed on cell lysates and lack spatial and temporal resolution. nih.gov The future of the field lies in the development of novel imaging tools that can overcome these limitations.

Fluorescent Probes: The design of fluorescent probes that are highly specific for this compound would be a major breakthrough. mdpi.comnih.govrsc.org Such probes would allow for the direct visualization of the subcellular localization and dynamic changes in the concentration of this SNO in response to various stimuli. While probes for general S-nitrosothiols and related molecules like cysteine and glutathione (B108866) exist, specific probes for this compound are yet to be developed. nih.govnih.govsemanticscholar.org

Genetically Encoded Biosensors: The development of genetically encoded biosensors based on fluorescent proteins could provide a powerful tool for monitoring this compound dynamics in specific cellular compartments.

Mass Spectrometry Imaging (MSI): MSI techniques have the potential to map the distribution of this compound and other metabolites within tissue sections, providing valuable spatial information.

These advanced imaging technologies will be instrumental in elucidating the precise roles of this compound in cellular signaling by providing unprecedented insights into its dynamic behavior within the complex environment of the cell.

Q & A

Basic Research Questions

Q. How can S-nitroso-L-cysteinylglycine be synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound can be synthesized by reacting L-cysteinylglycine with nitric oxide (NO) donors (e.g., sodium nitrite under acidic conditions) or via transnitrosation from other S-nitrosothiols. Characterization involves mass spectrometry (exact mass: 207.0571642 ), amino acid analysis, and N-terminal sequencing to confirm structural integrity. Stability studies under varying pH, temperature, and light conditions are critical due to the compound's lability .

Q. What techniques are used to identify this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS/MS) is employed for sensitive quantification. Sample preparation requires stabilization with chelating agents (e.g., EDTA) and avoidance of reducing agents to preserve the S-nitroso group. Isotopic labeling (e.g., ¹⁵N-nitrosylation) can enhance detection specificity .

Q. What is the natural occurrence of L-cysteinylglycine, and how does it relate to its S-nitroso derivative?

  • Methodological Answer : L-Cysteinylglycine is a glutathione catabolite found in wheat germ, E. coli, murine tissues, and human serum . Its S-nitroso derivative forms endogenously via nitric oxide-mediated post-translational modifications, particularly in redox-active environments. Isolation from natural sources involves affinity chromatography targeting thiol-containing peptides, followed by nitrosylation validation .

Advanced Research Questions

Q. How does this compound modulate nitric oxide (NO) signaling in vascular or immune systems?

  • Methodological Answer : The compound acts as a stabilized NO carrier, facilitating vasodilation and platelet inhibition via S-nitrosylation of protein thiols (e.g., hemoglobin, albumin). Experimental models include ex vivo aortic ring assays and platelet aggregation studies. Competitive assays with other S-nitrosothiols (e.g., S-nitroso-N-acetylcysteine) help delineate its specificity .

Q. What experimental strategies address contradictions in this compound's dual role as a prooxidant and cytoprotective agent?

  • Methodological Answer : Context-dependent effects are studied using oxidative stress biomarkers (e.g., lipid peroxidation, glutathione redox ratios) in cell cultures or animal models. For example, in high oxidative stress environments (e.g., vitamin E-deficient or obese models), its prooxidant activity may dominate, as shown in breast cancer risk studies . Dose-response curves and kinetic analyses of NO release rates clarify its redox duality .

Q. How can researchers validate the stability of this compound in vivo for therapeutic applications?

  • Methodological Answer : Use isotopic tracing (e.g., ¹⁵N-labeled NO) with microdialysis probes to monitor real-time degradation in target tissues. Pharmacokinetic studies in knockout mice (e.g., glutathione-deficient models) assess metabolic pathways. Comparative studies with stabilized analogs (e.g., S-nitroso-albumin) identify structural determinants of stability .

Q. What statistical frameworks are recommended for analyzing the association between this compound and disease risk in cohort studies?

  • Methodological Answer : Multivariate logistic regression controlling for confounders (e.g., oxidative stress markers, hormone use) is essential. Stratified analysis by subgroups (e.g., vitamin E supplementation status, alcohol intake) improves specificity, as demonstrated in the Women's Health Study . Power calculations should account for the compound's labile nature and inter-individual variability in NO metabolism .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported plasma levels of this compound across studies?

  • Methodological Answer : Standardize pre-analytical protocols (e.g., immediate sample freezing, avoidance of hemolysis) to minimize artifactual degradation. Cross-validate assays using synthetic standards and inter-laboratory comparisons. Transparent reporting of detection limits and recovery rates is critical, as highlighted in preclinical research guidelines .

Q. What are the best practices for designing in vitro experiments to study this compound's interaction with other thiols?

  • Methodological Answer : Use buffered systems (pH 7.4) with controlled oxygen levels to mimic physiological conditions. Competition assays with cysteine or glutathione quantify transnitrosation efficiency. Redox-sensitive fluorescent probes (e.g., diaminofluorescein) track NO release kinetics. Include negative controls with denitrosylated analogs to confirm specificity .

Tables for Key Methodological Comparisons

Parameter Basic Research Focus Advanced Research Focus
Synthesis Chemical nitrosylation Isotopic labeling for tracing
Detection LC-MS/MS In vivo microdialysis
Biological Models Cell-free systems Transgenic rodent models
Data Analysis Descriptive statistics Multivariate regression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.